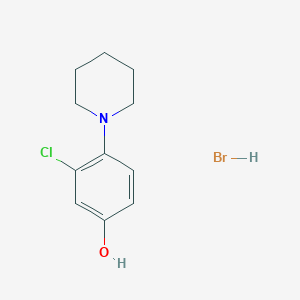

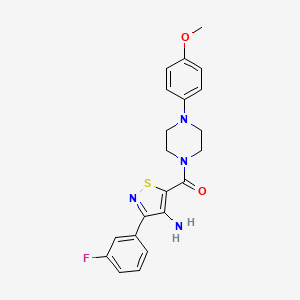

![molecular formula C18H14FN5S B2407085 7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine CAS No. 863458-09-7](/img/structure/B2407085.png)

7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine” is a chemical compound with the molecular formula C18H14FN5S and a molecular weight of 351.4. It belongs to the class of triazolopyrimidines, which are known for their versatility in drug design .

Synthesis Analysis

The synthesis of similar triazolopyrimidine derivatives has been reported in the literature . A microwave-assisted copper-catalyzed approach was used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of “7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine” includes a benzylsulfanyl group, a fluorophenylmethyl group, and a triazolopyrimidine core. The triazolopyrimidine core is isoelectronic with purines, making it a versatile scaffold in medicinal chemistry .Chemical Reactions Analysis

While specific chemical reactions involving “7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine” are not available, related triazolopyrimidine derivatives have been synthesized and evaluated for their biological activities .Scientific Research Applications

Molecular Structure and Interactions The molecular structure of derivatives within the triazolo[1,5-a]pyrimidine family, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine, has been detailed in studies exploring their crystal environments, hydrogen-bonding interactions, and supramolecular architectures. These studies provide insights into the possible biological activity of coordination compounds formed with these molecules (Canfora et al., 2010). Such structural analyses are foundational for understanding the potential scientific applications of these compounds in the development of new materials or biological agents.

Synthetic Methods and Chemical Properties Research on the synthesis of triazolo[1,5-a]pyrimidine derivatives and their chemical and biological properties is crucial. New methods for synthesizing these compounds have been developed, contributing to the exploration of their antitumor, antiviral, herbicidal, and fungicidal activities (Fizer et al., 2013). These studies provide a basis for further investigation into the specific compound of interest and its potential applications in medicinal chemistry and agriculture.

Regioselective Synthesis and Application Research on regioselective synthesis techniques, such as those involving fused heterocycles with the triazolo[1,5-a]pyrimidine ring system, highlights the versatility and potential of these compounds in creating materials with specific properties (Salem et al., 2015). These materials could have applications in pharmaceuticals, where the precise positioning of substituents can drastically alter biological activity and specificity.

Exploring Biological Activity The exploration of the biological activities of triazolo[1,5-a]pyrimidine derivatives is a significant area of research. Studies have demonstrated the potential of these compounds as analgesic, anti-inflammatory, and antimicrobial agents, providing a promising outlook for the development of new therapeutic agents (Shaaban et al., 2008). These findings suggest that derivatives of 7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine could also possess similar activities, warranting further investigation.

Future Directions

The future directions for “7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine” and related compounds could involve further exploration of their potential as CDK2 inhibitors for cancer treatment . Additionally, the synthesis of a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines could be further explored .

properties

IUPAC Name |

7-benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5S/c19-15-8-6-13(7-9-15)10-24-17-16(22-23-24)18(21-12-20-17)25-11-14-4-2-1-3-5-14/h1-9,12H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIFZFQFGROOAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

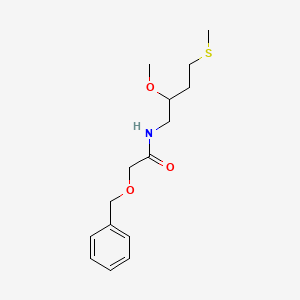

![2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2407002.png)

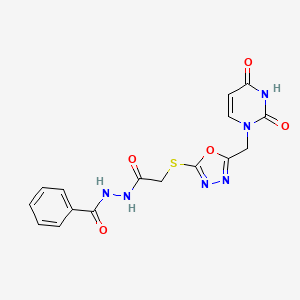

![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)

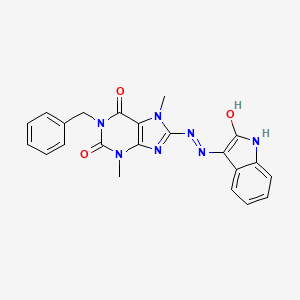

![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2407009.png)

![Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride](/img/structure/B2407013.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2407016.png)

![N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide](/img/structure/B2407018.png)

![{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2407021.png)

![2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2407023.png)